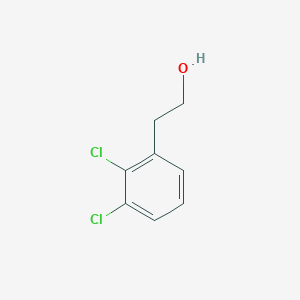

2-(2,3-Dichlorphenyl)ethanol

Übersicht

Beschreibung

2-(2,3-Dichlorophenyl)ethanol is an organic compound with the chemical formula C8H8Cl2O. It is a colorless to slightly yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and ketones . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dichlorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes

Wirkmechanismus

Target of Action

A related compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi were evaluated, suggesting a potential similarity with 2-(2,3-Dichlorophenyl)ethanol .

Mode of Action

It’s worth noting that ethanol, a structurally similar compound, exerts its sedative effects through binding to gaba receptors and glycine receptors . It also inhibits NMDA receptor functioning . As an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes .

Biochemical Pathways

A study on ethanol as a feedstock for cell-free synthetic biochemistry discusses the conversion of ethanol into acetyl-coa, a central precursor for myriad biochemicals . This could potentially hint at the biochemical pathways that 2-(2,3-Dichlorophenyl)ethanol might affect.

Pharmacokinetics

A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, was studied for its pharmacokinetics upon oral administration to rats . Increases in dose led to proportionate increases in the maximum blood substance concentration . The times during which substances were detectable in blood were determined . The main pharmacokinetic parameters were computed, including area under the pharmacokinetic curve, half-elimination time, mean retention time, and plasma clearance .

Result of Action

The related compound, a synthetic dichloro-substituted aminochalcone, showed effectiveness against trypomastigotes in in vitro tests . Molecular docking and dynamics simulations suggest that this compound acts on the active site of the CYP51 receptor .

Action Environment

It’s worth noting that the compound is recommended to be stored in a sealed, dry environment at room temperature . This suggests that moisture and temperature could potentially affect the compound’s stability and efficacy.

Vorbereitungsmethoden

The synthesis of 2-(2,3-Dichlorophenyl)ethanol can be achieved through several methods. One common synthetic route involves the reduction of 2-(2,3-Dichlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve the use of catalytic hydrogenation processes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(2,3-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(2,3-Dichlorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form 2-(2,3-Dichlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Vergleich Mit ähnlichen Verbindungen

2-(2,3-Dichlorophenyl)ethanol can be compared with other similar compounds such as:

2-(4-Amino-3,5-dichlorophenyl)ethanol: This compound has similar structural features but contains an amino group, which may confer different biological activities and pharmacokinetic properties.

2-(2,4-Dichlorophenyl)ethanol: This isomer has chlorine atoms at different positions on the phenyl ring, which may affect its reactivity and applications.

2-(2,6-Dichlorophenyl)ethanol: Another isomer with chlorine atoms at different positions, potentially leading to variations in its chemical behavior and uses.

Biologische Aktivität

2-(2,3-Dichlorophenyl)ethanol (CAS No. 114686-85-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and relevant research findings.

- Molecular Formula : C8H8Cl2O

- Molecular Weight : 191.05 g/mol

- Physical State : Colorless to slightly yellow liquid

- Solubility : Soluble in various organic solvents including alcohols, ethers, and ketones.

The biological activity of 2-(2,3-Dichlorophenyl)ethanol can be attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. It has been shown to disrupt bacterial cell membranes and inhibit growth through various mechanisms, including interference with metabolic pathways.

- Antiviral Activity : Research indicates that 2-(2,3-Dichlorophenyl)ethanol may possess antiviral properties by inhibiting viral replication mechanisms. Its structural similarity to other compounds that target viral enzymes suggests potential efficacy against specific viral infections.

- Anticancer Properties : Recent studies have highlighted its cytotoxic effects on cancer cell lines. For example, in vitro assays demonstrated that 2-(2,3-Dichlorophenyl)ethanol significantly inhibited the growth of human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound's IC50 values were recorded at approximately 3.2 µg/mL for PC-3 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacteria | N/A | |

| Antiviral | Specific Viruses | N/A | |

| Anticancer | MCF-7 | 3.2 | |

| PC-3 | 2.4 |

Case Study: Anticancer Efficacy

A study conducted on the anticancer efficacy of 2-(2,3-Dichlorophenyl)ethanol involved several human cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated that the compound exhibited strong inhibitory effects on these cancer cells while showing minimal toxicity to normal cell lines such as WI-38 (human diploid fibroblasts). The study utilized the MTT assay to determine cell viability post-treatment .

Inhibition Studies

Further investigations into the compound's mechanism revealed its ability to inhibit key kinases involved in cancer progression:

- EGFR Inhibition : The compound demonstrated an IC50 value of approximately 0.216 µM against the Epidermal Growth Factor Receptor (EGFR), comparable to Sorafenib, a known kinase inhibitor.

- VEGFR-2 Inhibition : Similarly, it showed an IC50 value of 0.259 µM against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), indicating potential for antiangiogenic applications .

Eigenschaften

IUPAC Name |

2-(2,3-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJDHDLMGJKZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370485 | |

| Record name | 2-(2,3-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114686-85-0 | |

| Record name | 2-(2,3-dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.